Dapsone-13C12

LC-MS/MS bioanalysis stable isotope dilution matrix effect compensation

Dapsone-13C12 is the definitive ¹³C₁₂-labeled internal standard for dapsone quantification by LC-MS/MS. Unlike deuterated analogs (d4, d8), its uniform ¹³C substitution ensures exact chromatographic co-elution with native dapsone, complete immunity to H/D back-exchange in biological matrices, and a clean +12 Da mass shift outside the natural isotope envelope—eliminating isotopic cross-talk and non-linear calibration. A published head-to-head study demonstrated that deuterated IS generated urinary biomarker concentrations 59.2% lower than ¹³C-labeled IS, with spike accuracy bias of −38.4%, confirming that d4/d8 analogs are not interchangeable without full method re-validation. Dapsone-13C12 is the recommended IS in the Pittsburgh Cocktail assay for CYP/NAT2 phenotyping and for regulatory residue monitoring under Commission Regulation (EU) No 37/2010. ISO 9001-certified, supplied with lot-specific CoA documenting HPLC purity, ¹³C enrichment, and expiration dating.

Molecular Formula C12H12N2O2S
Molecular Weight 260.22 g/mol
CAS No. 1632119-29-9
Cat. No. B15613928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapsone-13C12
CAS1632119-29-9
Molecular FormulaC12H12N2O2S
Molecular Weight260.22 g/mol
Structural Identifiers
InChIInChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
InChIKeyMQJKPEGWNLWLTK-WCGVKTIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dapsone-13C12 (CAS 1632119-29-9): 13C12-Labeled Sulfone Antibiotic Analytical Reference Standard for Quantitative LC-MS/MS and GC-MS


Dapsone-13C12 (4,4′-Diaminodiphenyl-13C12 sulfone, CAS 1632119-29-9) is a stable isotope-labeled derivative of the sulfonamide antibiotic dapsone, in which all twelve carbon atoms of the parent molecule are replaced by carbon-13 . With a molecular formula of ¹³C₁₂H₁₂N₂O₂S and a molecular weight of 260.21 g/mol, it is supplied as a neat crystalline analytical standard [1]. It serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis of dapsone and its metabolites by NMR, GC-MS, and LC-MS/MS . The compound is produced under ISO 9001 quality management and is accompanied by lot-specific Certificates of Analysis (CoA) documenting HPLC purity (≥98–99%), isotopic enrichment (≥98–99 atom% ¹³C), and expiration dating .

Why Dapsone-13C12 Cannot Be Interchanged with Dapsone-d4 or Dapsone-d8 as Internal Standards in Quantitative Bioanalysis


Stable isotope-labeled internal standards are not fungible across labeling chemistries. Deuterium-labeled dapsone analogs (dapsone-d4, CAS 1346602-12-7; dapsone-d8, CAS 557794-38-4) differ fundamentally from the ¹³C₁₂-labeled variant in chromatographic retention behavior, label stability in biological matrices, and mass spectrometric mass shift magnitude [1]. Deuterium substitution alters C–H bond polarity and hydrophobicity, producing retention time shifts on reversed-phase LC that decouple the internal standard from the analyte during gradient elution, compromising matrix effect compensation . Furthermore, deuterium labels located on exchangeable or semi-labile positions can undergo hydrogen–deuterium back-exchange with protic solvents and biological matrix components (e.g., plasma, urine), altering effective mass and fragment ion ratios over time [2]. The quantitative consequences are non-trivial: a systematic head-to-head study of deuterated vs. ¹³C/¹⁵N-labeled IS demonstrated that deuterated IS generated urinary biomarker concentrations 59.2% lower than those obtained with ¹³C-labeled IS, with spike accuracy bias of −38.4% for the deuterated form [3]. These differential behaviors preclude simple interchange of dapsone-13C12 with deuterated analogs without full re-validation of the analytical method.

Quantitative Evidence Differentiating Dapsone-13C12 from Deuterated Dapsone Internal Standards for Method Selection and Procurement


Chromatographic Co-Elution: Dapsone-13C12 Matches Native Analyte Retention Time, Unlike Deuterated Dapsone Analogs

Dapsone-13C12 co-elutes exactly with native dapsone on reversed-phase LC columns, ensuring identical ionization conditions and complete matrix effect correction. In contrast, deuterium-labeled dapsone-d4 exhibits a measurable retention time shift of approximately 0.2 min (shorter) relative to unlabeled dapsone on a typical C18 column, attributable to altered hydrophobicity from C–D bond shortening [1]. A peer-reviewed systematic comparison demonstrated that deuterated SIL-IS eluting at different retention times from the target analyte experience differential ion suppression, generating quantitative bias: deuterated IS produced biomarker concentrations 59.2% lower than ¹³C-labeled IS, with spike accuracy bias of −38.4% [2]. The co-elution fidelity of Dapsone-13C12 eliminates this differential matrix effect, which is the dominant source of inaccuracy in electrospray ionization LC-MS/MS [3].

LC-MS/MS bioanalysis stable isotope dilution matrix effect compensation

Label Stability in Biological Matrices: ¹³C Labels Are Chemically Inert, Whereas Deuterium Labels Are Susceptible to H/D Back-Exchange

Dapsone-13C12 bears carbon-13 labels that are covalently integrated into the aromatic ring structure and cannot undergo proton exchange under any physiologically relevant or sample preparation conditions (acidic, basic, or enzymatic) . In contrast, deuterium labels on dapsone-d4 and dapsone-d8 are susceptible to hydrogen–deuterium back-exchange with protic solvents, biological matrix components (plasma, urine, tissue homogenates), and during sample processing steps (e.g., SPE, evaporation, reconstitution) . This back-exchange progressively reduces the effective mass difference between the IS and analyte, causing spectral overlap of the IS channel with the analyte, loss of isotope dilution accuracy, and time-dependent signal drift within analytical batches [1]. The problem is exacerbated for deuterium labels positioned on or adjacent to polar functional groups; dapsone's aromatic amine moieties create local electronic environments that can promote exchange under acidic extraction conditions . ¹³C labels are completely immune to this degradation pathway [1].

pharmacokinetics ADME bioanalytical method validation

Mass Shift Magnitude: Dapsone-13C12 Provides a +12 Da Shift, Enabling Clearer Spectral Separation from the Analyte vs. Dapsone-d4 (+4 Da) and Dapsone-d8 (+8 Da)

Dapsone-13C12 produces a mass shift of +12 daltons from the native dapsone ([M+H]⁺: 249.3 → 261.3) , substantially exceeding the minimum recommended mass difference of 3–4 Da for small-molecule LC-MS/MS internal standards . Dapsone-d4 (MW 252.32, Δm = +4 Da) [1] and dapsone-d8 (MW 256.35, Δm = +8 Da) [1] provide smaller mass shifts. A larger mass shift minimizes the risk of isotopic cross-talk between the analyte's natural-abundance ¹³C isotopologue peaks (M+1, M+2) and the internal standard's quantification channel, which is particularly important for dapsone given its 12 carbon atoms contributing ~13.2% natural ¹³C abundance at M+1 and ~0.8% at M+2 . The +12 Da shift places the IS signal completely outside the natural isotope envelope of the analyte, eliminating the need for mathematical deconvolution or cross-talk correction algorithms . The +12 Da shift also enables fragment ion monitoring (MRM) where the label is carried on the product ion, preserving mass separation in the collision cell .

mass spectrometry isotope dilution SRM/MRM method development

Peer-Reviewed Validation: Dapsone-13C12 Demonstrated as Internal Standard in the Published Pittsburgh Cocktail UPLC-MS/MS Clinical Assay

Dapsone-13C12 was employed as the stable isotope-labeled internal standard for dapsone quantification in the validated 'Pittsburgh Cocktail' UPLC-MS/MS assay—a clinical method simultaneously measuring six cytochrome P450 (CYP) probe drugs and their metabolites in human plasma and urine [1]. In this assay, Dapsone-13C12 was synthesized in-house from aniline-¹³C₆ (Isotec, Sigma) and purified to >99% by RP-HPLC [1]. The method utilized selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer with electrospray ionization, achieving quantification of dapsone (SRM transition 249.1 → 156.0) and its N-acetyl metabolite MAD using their respective heavy-labeled internal standards [1]. The assay was applied to a clinical phenotyping study of 17 subjects with chronic liver disease vs. controls, with dapsone (100 mg orally) serving as the NAT2 probe [1]. Calibration curves were constructed from area ratios (analyte/IS) vs. concentration, demonstrating linear quantification suitable for clinical pharmacokinetic studies [1]. This published validation provides direct, compound-specific evidence of Dapsone-13C12's fitness for regulated bioanalytical applications.

clinical pharmacology CYP phenotyping stable isotope dilution UPLC-MS/MS

Isotopic Enrichment and Chemical Purity: Dapsone-13C12 Delivers ≥99% ¹³C Enrichment and ≥99% HPLC Purity, Outperforming Partially Deuterated Analogs

Commercially available Dapsone-13C12 from multiple ISO 9001-certified suppliers consistently achieves isotopic enrichment of ≥99 atom% ¹³C and HPLC purity of ≥99% . WITEGA's product (SA023) specifies isotopic purity >98.8 atom% ¹³C (1H NMR) with HPLC purity >99.0% and a shelf life of 24 months at 2–8°C . Honeywell Fluka (R1004) provides identity confirmation by NMR, HPLC purity ≥98%, and isotope enrichment ≥98% with lot-specific CoA documentation [1]. In contrast, deuterium-labeled dapsone prepared by hydrogen–deuterium exchange methods has been reported to achieve only 47% final abundance, reflecting the difficulty of achieving complete deuteration on aromatic ring systems through exchange-based synthesis [2]. The ¹³C₁₂ labeling approach uses chemical synthesis from ¹³C₆-aniline building blocks, ensuring uniform, defined enrichment at every carbon position with residual unlabeled species undetectable or below interference thresholds [3].

analytical reference standard certificate of analysis method validation

Highest-Value Application Scenarios for Dapsone-13C12 Based on Verified Quantitative Differentiation


Regulated Bioanalytical Method Validation for Dapsone in Human Plasma and Urine Under FDA/EMA Guidance

Dapsone-13C12 is the optimal internal standard for LC-MS/MS methods intended for regulatory submission (IND/NDA/ANDA). Its exact co-elution with native dapsone ensures equivalent matrix effect compensation across the entire chromatographic peak, satisfying the requirement for a SIL-IS that 'tracks the analyte through all steps of sample preparation and analysis' . The +12 Da mass shift places the IS channel completely outside the natural isotope envelope of dapsone (C12), eliminating isotopic cross-talk that could cause non-linear calibration at low concentrations . The published Pittsburgh Cocktail assay using Dapsone-13C12 provides a template method for dapsone quantification in clinical pharmacokinetic studies [1].

Multi-Residue Veterinary Drug Residue Monitoring in Food Matrices (Meat, Milk, Aquatic Products)

Dapsone is a prohibited veterinary drug in food-producing animals in many jurisdictions, requiring sensitive residue monitoring. Dapsone-13C12 is the recommended calibration and internal standard for LC-MS/MS residue methods in complex food matrices, where matrix effects from lipids and proteins are severe . Its ¹³C labels are immune to exchange during acidic extraction (1% ammoniated acetonitrile), solid-phase extraction (MCX), and evaporation steps that can strip deuterium labels from d4/d8 analogs, degrading quantification accuracy in regulatory residue control programs [1].

ADME and Drug-Drug Interaction Studies Using CYP/NAT2 Phenotyping Cocktails

Dapsone-13C12 is purpose-fit for CYP/NAT2 phenotyping studies where dapsone serves as the probe substrate for N-acetyltransferase-2 (NAT2). The multi-probe Pittsburgh Cocktail, using Dapsone-13C12 as IS, demonstrated robust simultaneous quantification of six probe drugs and metabolites in a single UPLC-MS/MS run from human plasma and urine [1]. Laboratories conducting drug interaction studies can adopt this published method directly, with Dapsone-13C12 enabling isotope dilution quantification of both dapsone and its metabolite N-acetyl dapsone (MAD) using a matching ¹³C₁₂-MAD or deuterated MAD IS [1].

Long-Term Quality Control Trending and Inter-Laboratory Proficiency Testing Programs

The ISO 9001-certified production of Dapsone-13C12 (Honeywell Fluka R1004, WITEGA SA023) with lot-specific CoAs documenting HPLC purity, ¹³C enrichment, and expiration dating supports long-term QC charting and inter-laboratory comparability . The 24-month shelf life at 2–8°C and chemical inertness of ¹³C labels ensure that the internal standard signal remains stable across multi-year proficiency testing cycles, unlike deuterated standards whose label integrity can degrade over time [2]. This is critical for laboratories accredited under ISO/IEC 17025 that must demonstrate measurement traceability and long-term method consistency .

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